2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
This compound is a complex organic molecule that contains a quinoline ring, a bromobenzene sulfonamide group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(7-chloroquinolin-4-yl)amino]propyl}-2-[N-methyl(4-bromobenzene)sulfonamido]acetamide The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(7-chloroquinolin-4-yl)amino]propyl}-2-[N-methyl(4-bromobenzene)sulfonamido]acetamide: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds .
Scientific Research Applications
N-{3-[(7-chloroquinolin-4-yl)amino]propyl}-2-[N-methyl(4-bromobenzene)sulfonamido]acetamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-{3-[(7-chloroquinolin-4-yl)amino]propyl}-2-[N-methyl(4-bromobenzene)sulfonamido]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{3-[(7-chloroquinolin-4-yl)amino]propyl}-2-[N-methyl(4-bromobenzene)sulfonamido]acetamide include other quinoline derivatives and sulfonamide compounds. Some examples are:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Sulfamethoxazole: An antibiotic with a sulfonamide group
Uniqueness
The uniqueness of N-{3-[(7-chloroquinolin-4-yl)amino]propyl}-2-[N-methyl(4-bromobenzene)sulfonamido]acetamide lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the quinoline and sulfonamide groups allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H22BrClN4O3S |
---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C21H22BrClN4O3S/c22-18-6-8-20(9-7-18)31(29,30)27-12-10-26(11-13-27)16-21(28)25-24-15-19(23)14-17-4-2-1-3-5-17/h1-9,14-15H,10-13,16H2,(H,25,28)/b19-14-,24-15+ |
InChI Key |
HKSLGFYVHGLVTJ-MECGSCCCSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC(=CC2=CC=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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